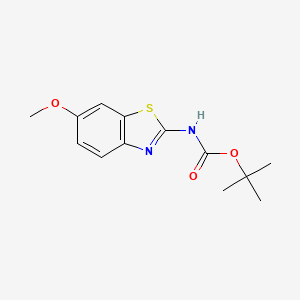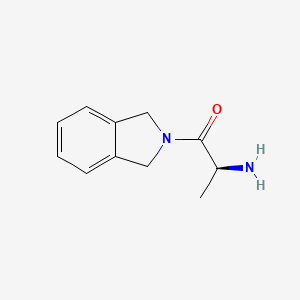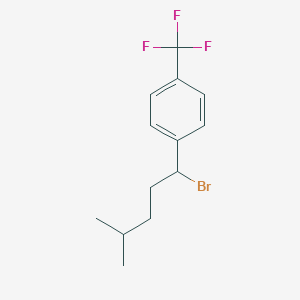
(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a carbamic acid tert-butyl ester group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the reaction of 6-methoxybenzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
- Dissolve 6-methoxybenzothiazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion of the reaction, wash the mixture with water and extract the organic layer.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of (6-Hydroxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester.
Reduction: Formation of (6-Methoxy-benzothiazol-2-yl)-methanol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex benzothiazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of benzothiazole derivatives with biological macromolecules such as proteins and nucleic acids. It is also used in the development of fluorescent probes for imaging applications.
Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active benzothiazole derivatives. These derivatives may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. The methoxy group and the carbamic acid ester group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their structure and function. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Molecular Targets and Pathways:
Proteins: The compound can bind to enzymes and receptors, modulating their activity and signaling pathways.
Nucleic Acids: It can intercalate into DNA and RNA, affecting their stability and function.
Cellular Pathways: The compound can influence various cellular pathways such as apoptosis, cell proliferation, and inflammation.
Comparaison Avec Des Composés Similaires
- (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester
- (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester
- (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester
Comparison:
- (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester: This compound has a chlorine atom instead of a methoxy group, which can lead to different reactivity and biological activity.
- (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and interactions with target molecules.
- (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially leading to different binding affinities and biological effects.
Uniqueness: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets
Propriétés
IUPAC Name |
tert-butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(16)15-11-14-9-6-5-8(17-4)7-10(9)19-11/h5-7H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENTQLVBMQFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)

![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)


![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)





